Ethyl 2-methyl-2H-tetrazole-5-carboxylate

Catalog No.
S764873
CAS No.
91511-38-5
M.F
C5H8N4O2
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methyl-2H-tetrazole-5-carboxylate

CAS Number

91511-38-5

Product Name

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

IUPAC Name

ethyl 2-methyltetrazole-5-carboxylate

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3

InChI Key

XMYUKSXHYURGOL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(N=N1)C

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C

Medicinal Chemistry and Pharmaceutical Applications

Summary of the Application: Ethyl 2-methyl-2H-tetrazole-5-carboxylate and its derivatives play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of drugs used for the treatment of hypertension .

Methods of Application or Experimental Procedures: The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . In one study, silica gel was used in column chromatography (230–400 mesh), and Merck silica gel GF254 plates were used for TLC .

Results or Outcomes: The synthesized compounds belong to the sartans family, and biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension . Research shows that high blood pressure may lead to a bacterial infection . A chronic infection (viruses and bacteria) has shown a close relation with hypertension .

Bioisosteric Replacement in Drug Design

Summary of the Application: Tetrazoles, including Ethyl 2-methyl-2H-tetrazole-5-carboxylate, are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry . This means they can replace the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have fewer negative effects .

Methods of Application or Experimental Procedures: The tetrazole ring can be introduced into a molecule through various synthetic methods . The choice of method depends on the specific requirements of the drug being designed. For example, the tetrazole ring has been introduced into drugs like losartan, cefazolin, and alfentanil .

Use in the Synthesis of Pyruvate Derivatives

Methods of Application or Experimental Procedures: One method involves condensing 1-phenyl-5-methyltetrazole and 1-methyl-5-benzyltetrazole with diethyl oxalate in refluxing ethanol solutions of sodium ethoxide . This produces ethyl 1-phenyl-5-tetrazolylpyruvate and ethyl P-phenyl- methyld-tetrazolylpyruvate .

Results or Outcomes: The resulting pyruvate derivatives can be used in further chemical reactions or biological studies . The specific outcomes would depend on the subsequent reactions or studies conducted.

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a member of the tetrazole family, characterized by its five-membered ring structure containing four nitrogen atoms. This compound, with the molecular formula C₅H₈N₄O₂ and a molecular weight of approximately 156.14 g/mol, is notable for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique chemical properties and biological activities . The compound acts as a bioisosteric replacement for carboxylic acids, enhancing the stability and bioavailability of pharmaceuticals.

  • Oxidation: This compound can react with strong oxidizing agents such as potassium permanganate and hydrogen peroxide to form oxidized products.
  • Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Ethyl 2-methyl-2H-tetrazole-5-carboxylate undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms, where nucleophiles such as amines and alcohols are introduced under basic conditions .

The major products formed from these reactions include various substituted tetrazoles that may have further applications in different fields.

Ethyl 2-methyl-2H-tetrazole-5-carboxylate exhibits significant biological activities. It has been incorporated into various drug pharmacophores, contributing to antibacterial, anti-inflammatory, and anti-allergic properties. Its ability to replace carboxylic acid groups in drug design enhances the pharmacological profile of potential therapeutic agents . Additionally, research indicates that tetrazole compounds can exhibit neuroprotective effects and have potential applications in treating neurological disorders .

The synthesis of ethyl 2-methyl-2H-tetrazole-5-carboxylate can be achieved through several methods:

  • Cycloaddition Reaction: A common synthetic route involves the cycloaddition of nitriles with sodium azide in the presence of a catalyst. This method allows for high yields under moderate reaction conditions.
  • Eco-Friendly Approaches: Industrial production often employs environmentally friendly methods, utilizing water as a solvent to minimize waste and reduce environmental impact .
  • Tautomeric Forms: The compound may exist in two tautomeric forms (1H and 2H), which can influence its reactivity and interaction profiles .

Ethyl 2-methyl-2H-tetrazole-5-carboxylate has a wide range of applications:

  • Medicinal Chemistry: Used as a building block in synthesizing pharmaceuticals with enhanced bioavailability.
  • Agriculture: Potentially used in developing agrochemicals due to its biological activity.
  • Materials Science: Employed in creating high-energy materials and corrosion inhibitors .

The versatility of this compound makes it valuable across various scientific disciplines.

Recent studies have focused on the interactions of ethyl 2-methyl-2H-tetrazole-5-carboxylate with biological targets. Its unique structure allows it to interact favorably with enzymes and receptors involved in various biochemical pathways. Research indicates that the compound's substitution pattern significantly affects its binding affinity and specificity towards target proteins, which is crucial for drug design and development .

Several compounds share structural similarities with ethyl 2-methyl-2H-tetrazole-5-carboxylate:

Compound NameStructural FeaturesUnique Aspects
5-Methyl TetrazoleSimilar structure but lacks the ethyl ester groupDifferent reactivity due to absence of ester
Tetrazole-5-carboxylateSimilar but without the 2-methyl substitutionLacks specific substitution that enhances stability
Ethyl TetrazoleContains a tetrazole ring but differs in substituentsVaries in biological activity compared to ethyl 2-methyl derivative

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to these similar compounds. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions .

XLogP3

0.7

Dates

Modify: 2023-08-15

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